1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride

antifungal susceptibility dermatophytes Candida albicans

1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride (CAS 130773-02-3), the hydrochloride salt of neticonazole (SS717), is a synthetic imidazole derivative approved in Japan as a topical antifungal for dermatomycoses. Beyond its primary indication against Candida and dermatophyte species, neticonazole HCl has been independently validated in high‑throughput screens as a selective inhibitor of exosome biogenesis and secretion—a secondary pharmacology absent from other clinically used topical imidazoles.

Molecular Formula C17H23ClN2OS
Molecular Weight 338.9 g/mol
Cat. No. B8081597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride
Molecular FormulaC17H23ClN2OS
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl
InChIInChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H
InChIKeyHAHMABKERDVYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride Is a Procurement-Grade Neticonazole HCl (SS717) with Dual Antifungal–Exosome-Inhibitor Capability


1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride (CAS 130773-02-3), the hydrochloride salt of neticonazole (SS717), is a synthetic imidazole derivative approved in Japan as a topical antifungal for dermatomycoses . Beyond its primary indication against Candida and dermatophyte species, neticonazole HCl has been independently validated in high‑throughput screens as a selective inhibitor of exosome biogenesis and secretion—a secondary pharmacology absent from other clinically used topical imidazoles . This dual pharmacological identity creates a unique procurement profile for teams that require a single compound for both antifungal and exosome‑modulation research.

Why Interchanging 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride with Other Topical Azole Antifungals Compromises Experimental Reproducibility


In‑class imidazole antifungals such as ketoconazole, clotrimazole, and bifonazole share ergosterol‑biosynthesis inhibition yet diverge sharply in species‑specific potency, fungicidal vs. fungistatic character, and ancillary pharmacology . Neticonazole HCl demonstrates preferential activity against Candida albicans and Malassezia furfur rather than Trichophyton spp., a profile opposite to terbinafine and butenafine . Critically, neticonazole HCl is the only compound within the topical azole class for which a validated exosome‑inhibition mechanism—accompanied by dose‑dependent suppression of Alix, Rab27a, and nSMase2—has been reported in peer‑reviewed literature . Substituting another azole therefore forfeits this dual‑action capability and may introduce species‑selectivity gaps that are not quantitatively interchangeable.

Product-Specific Quantitative Evidence Guide for 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride: Comparator-Backed Differentiation Data


Divergent Species-Selectivity Profile vs. Other Topical Antimycotics (Nimura 2001 Head-to-Head Comparison)

In a head‑to‑head in vitro comparison of five topical antimycotics launched in Japan during the 1990s, neticonazole hydrochloride (NCZ) and ketoconazole (KCZ) displayed potent activity against Candida albicans and Malassezia furfur, whereas terbinafine (TBF) and butenafine (BTF) were extremely potent against Trichophyton spp. but not against C. albicans or M. furfur . This inverted species‑selectivity pattern means that neticonazole HCl cannot be replaced by terbinafine or butenafine when C. albicans coverage is required.

antifungal susceptibility dermatophytes Candida albicans Malassezia furfur topical imidazole

Superior In Vivo Efficacy vs. Bifonazole in Cutaneous Candidiasis Guinea Pig Model (Maebashi 1993)

In a direct comparative study using prednisolone‑treated guinea pigs with experimental cutaneous Candida albicans infection, both 1% neticonazole (SS717) cream and solution formulations produced significantly superior mycological eradication compared with 1% bifonazole (BFZ) cream and solution . The report concluded that SS717 preparations exhibited significantly superior activity to BFZ under the same dosing regimen.

cutaneous candidiasis in vivo efficacy guinea pig model bifonazole topical antifungal

Unique Exosome‑Biogenesis Inhibition Mechanism Not Shared by Other Topical Imidazoles (Datta 2018)

A quantitative high‑throughput screen of 4,580 compounds identified neticonazole as a potent exosome‑biogenesis inhibitor. At 10 µM, neticonazole decreased the levels of Alix and Rab27a and—uniquely among the imidazoles tested—significantly decreased nSMase2 levels in C4‑2B prostate cancer cells . Climbazole and ketoconazole also reduced Alix and Rab27a but failed to lower nSMase2, indicating that neticonazole engages an additional, distinct mechanistic node (ESCRT‑independent pathway via nSMase2).

exosome biogenesis nSMase2 Alix Rab27a prostate cancer drug repurposing

In Vivo Colorectal‑Cancer Xenograft Suppression at Ultra‑Low Oral Dose (Gu 2020)

Neticonazole was evaluated in a C57BL/6 mouse model of intestinal‑dysbacteriosis‑induced colorectal cancer (CRC) xenografts. Oral administration at 1–100 ng/kg daily for 15 days significantly improved survival, with 1 ng/kg identified as the optimal therapeutic dose . The survival benefit was mechanistically linked to increased apoptosis in xenograft tumor cells, as evidenced by a reduced Bcl‑2/Bax ratio . No other topical imidazole antifungal has published analogous in vivo CRC xenograft data, establishing a unique oncologic application space.

colorectal cancer xenograft exosome secretion inhibitor intestinal dysbacteriosis apoptosis

~4‑Fold Higher DMSO Solubility of the Hydrochloride Salt vs. Free Base Improves In Vitro Handling

Commercial solubility specifications indicate that neticonazole free base (CAS 130726‑68‑0) achieves approximately 60 mg/mL in DMSO at 25 °C, whereas the hydrochloride salt (CAS 130773‑02‑3) reaches approximately 250 mg/mL under the same conditions . This >4‑fold DMSO solubility advantage simplifies stock‑solution preparation for cell‑based assays and reduces the risk of carrier‑solvent cytotoxicity in exosome‑inhibition or antifungal susceptibility experiments.

solubility formulation DMSO hydrochloride salt free base

Best Research and Industrial Application Scenarios for 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride


Antifungal Susceptibility Studies Requiring Yeast‑Selective Azole Activity

When screening compound libraries against Candida albicans or Malassezia furfur, neticonazole HCl provides a yeast‑active azole benchmark that terbinafine and butenafine cannot match . Its differential species‑selectivity profile, directly compared in the Nimura 2001 study , makes it the appropriate positive control for in‑vitro assays focused on cutaneous candidiasis or pityriasis versicolor rather than dermatophytosis.

In Vivo Dermatopharmacology with a Proven Superiority Anchor over Bifonazole

For preclinical efficacy testing in guinea pig cutaneous candidiasis models, neticonazole HCl offers a published superiority dataset against 1% bifonazole . This head‑to‑head evidence supports its use as a reference agent when benchmarking novel topical formulations, reducing the need for de‑novo comparator validation.

Exosome Biogenesis and Secretion Research Requiring nSMase2 Pathway Modulation

Neticonazole HCl is the only topical imidazole with peer‑reviewed evidence of nSMase2 downregulation in prostate cancer cells . Researchers dissecting ESCRT‑independent exosome biogenesis can use it as a tool compound distinct from climbazole or ketoconazole, which do not suppress nSMase2 at comparable concentrations .

Translational Colorectal Cancer Models Evaluating Exosome‑Targeted Therapy

In intestinal dysbacteriosis‑driven CRC xenograft models, oral neticonazole HCl at 1–100 ng/kg significantly prolongs survival and restores apoptosis . This in‑vivo dataset positions the hydrochloride salt as a lead‑like molecule for proof‑of‑concept studies exploring exosome‑secretion inhibition as an anticancer strategy.

Quote Request

Request a Quote for 1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.